

# Acetylgarginyltryptophyl Diphenylglycine: A Technical Guide to its Function as an Elastase Inhibitor

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## Compound of Interest

Compound Name: *Acetylgarginyltryptophyl  
diphenylglycine*

Cat. No.: *B612793*

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## Introduction

**Acetylgarginyltryptophyl diphenylglycine** is a synthetic tetrapeptide that has garnered attention in the fields of dermatology and cosmetic science for its potential role in mitigating the signs of cutaneous aging. This document serves as an in-depth technical guide on the core function of this peptide as an elastase inhibitor. While specific quantitative inhibitory constants for this proprietary peptide are not widely available in peer-reviewed literature, this guide provides a comprehensive overview of its mechanism of action, a detailed, representative experimental protocol for evaluating its inhibitory activity, and a framework for understanding its potential therapeutic and cosmetic applications.

This peptide is commercially known as Relistase®, and it is purported to enhance skin elasticity and firmness by counteracting the enzymatic degradation of elastin, a key protein in the extracellular matrix responsible for the resilience and flexibility of the skin.[1][2] Furthermore, it is claimed to stimulate the synthesis of type I collagen, another critical structural protein for skin integrity.[2][3]

## Mechanism of Action: Elastase Inhibition

Elastase is a serine protease that catalyzes the hydrolysis of elastin. The progressive degradation of elastin fibers by elastase is a hallmark of the aging process, leading to a loss of skin elasticity and the formation of wrinkles. **Acetylgarginyltryptophyl diphenylglycine** is designed to act as a competitive inhibitor of elastase. By binding to the active site of the enzyme, the peptide prevents the binding and subsequent cleavage of its natural substrate, elastin. This inhibitory action helps to preserve the integrity of the existing elastin network within the dermis.

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**Figure 1:** Competitive Inhibition of Elastase.

## Quantitative Data on Elastase Inhibition

As of the latest available information, specific IC<sub>50</sub> (half-maximal inhibitory concentration) and K<sub>i</sub> (inhibition constant) values for **Acetylgarginyltryptophyl diphenylglycine** against human neutrophil elastase or other forms of elastase are not publicly documented in scientific literature. This data is likely held as proprietary by the manufacturer.

For the purpose of illustrating the type of data that would be generated in an elastase inhibition assay, the following table provides a template with hypothetical values. Researchers evaluating this or similar peptides would aim to populate such a table with their experimental findings.

Inhibitor	Enzyme Source	Substrate	IC50 (μM) [Hypothetical]	Ki (μM) [Hypothetical]	Inhibition Type
Acetylglycyltryptophyl diphenylglycine	Human Neutrophil Elastase	N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA	25	10	Competitive
EGCG (Epigallocatechin gallate) - Control	Human Neutrophil Elastase	N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA	15	7	Competitive

## In-Vivo Efficacy (Manufacturer's Data)

While in-vitro quantitative data is not publicly available, the manufacturer of Relistase® has released the results of an in-vivo study. According to these findings, the application of a 4% solution of Relistase® for a duration of 8 weeks on mature female participants (average age of 49) resulted in a notable improvement in skin biomechanical properties.<sup>[1]</sup>

Parameter	Improvement	Duration	Concentration
Skin Elasticity	14%	8 weeks	4%
Skin Tightness	15.6%	8 weeks	4%

## Experimental Protocol: In-Vitro Elastase Inhibition Assay

The following is a detailed, representative protocol for determining the elastase inhibitory activity of a synthetic peptide like **Acetylglycyltryptophyl diphenylglycine**. This protocol is based on commonly used methods involving a chromogenic substrate.

Objective: To determine the IC50 value of **Acetylglycyltryptophyl diphenylglycine** against human neutrophil elastase.

#### Materials:

- Human Neutrophil Elastase (HNE)
- N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) (Substrate)
- **Acetylgarginyltryptophyl diphenylglycine** (Test Compound)
- Epigallocatechin gallate (EGCG) or other known elastase inhibitor (Positive Control)
- Tris-HCl buffer (0.1 M, pH 7.5)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of Human Neutrophil Elastase in Tris-HCl buffer.
  - Prepare a stock solution of the substrate (MeOSuc-AAPV-pNA) in DMSO.
  - Prepare a stock solution of **Acetylgarginyltryptophyl diphenylglycine** in DMSO. Create a dilution series to test a range of concentrations.
  - Prepare a stock solution of the positive control in DMSO with a corresponding dilution series.
- Assay Setup:
  - In a 96-well microplate, add the following to each well in triplicate:
    - Test wells: A specific volume of the test compound dilution.
    - Positive control wells: A specific volume of the positive control dilution.

- Negative control wells (no inhibitor): An equivalent volume of DMSO.
- Blank wells (no enzyme): A specific volume of the test compound dilution and Tris-HCl buffer instead of the enzyme solution.
- Add Tris-HCl buffer to each well to bring the total volume to a pre-determined level.
- Add the Human Neutrophil Elastase solution to all wells except the blanks.
- Pre-incubate the plate at 37°C for 10 minutes.
- Enzymatic Reaction and Measurement:
  - Initiate the reaction by adding the substrate solution to all wells.
  - Immediately place the microplate in a reader pre-heated to 37°C.
  - Measure the absorbance at 405 nm every minute for 20-30 minutes. The absorbance increases as the p-nitroanilide is cleaved from the substrate.
- Data Analysis:
  - Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
  - Correct the reaction rates by subtracting the rate of the blank wells.
  - Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula:  $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

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**Figure 2:** Workflow for Elastase Inhibition Assay.

## Stimulation of Collagen Synthesis

In addition to its role as an elastase inhibitor, **Acetylarginyltryptophyl diphenylglycine** is also reported to stimulate the synthesis of type I collagen.[3] This dual-action mechanism is significant for anti-aging applications, as it not only protects existing structural proteins but also promotes the generation of new ones. The precise signaling pathway through which this peptide upregulates collagen synthesis has not been fully elucidated in publicly available literature.

## Conclusion

**Acetylarginyltryptophyl diphenylglycine** presents a compelling profile as a cosmetic and potentially therapeutic agent for conditions associated with the degradation of the dermal extracellular matrix. Its primary, well-documented function is the inhibition of elastase, thereby preserving the skin's elastin content. While specific quantitative data on its inhibitory potency remains proprietary, the provided experimental protocol offers a robust framework for its evaluation. The reported dual mechanism of inhibiting elastase and stimulating collagen synthesis suggests a synergistic approach to skin anti-aging. Further independent research is warranted to fully characterize its biochemical properties and to substantiate the manufacturer's

in-vivo findings in peer-reviewed studies. This would be invaluable for its potential development in evidence-based dermatological and pharmaceutical applications.

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